molecular formula C6HCl3N4 B13030912 2,4,7-Trichloropteridine

2,4,7-Trichloropteridine

Cat. No.: B13030912
M. Wt: 235.5 g/mol
InChI Key: VQPKNENUIGMHNU-UHFFFAOYSA-N
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Description

2,4,7-Trichloropteridine is a chlorinated derivative of pteridine, a heterocyclic compound that forms the core structure of many biologically significant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloropteridine typically involves the chlorination of pteridine derivatives. One common method is the direct chlorination of pteridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 2, 4, and 7 positions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available pteridine precursors. The process includes chlorination, purification, and crystallization steps to obtain the desired compound in high purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trichloropteridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield partially or fully dechlorinated products.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-pteridine derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

2,4,7-Trichloropteridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,7-Trichloropteridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,4,6-Trichloropyridine: Another chlorinated heterocycle with similar reactivity but different biological properties.

    2,4,6-Trichloropyrimidine: Shares structural similarities but has distinct chemical behavior and applications.

    2,4,5-Trichlorophenol: A chlorinated phenol with different functional groups and uses.

Uniqueness: 2,4,7-Trichloropteridine is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form stable complexes with biological molecules makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6HCl3N4

Molecular Weight

235.5 g/mol

IUPAC Name

2,4,7-trichloropteridine

InChI

InChI=1S/C6HCl3N4/c7-2-1-10-3-4(8)12-6(9)13-5(3)11-2/h1H

InChI Key

VQPKNENUIGMHNU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=N1)C(=NC(=N2)Cl)Cl)Cl

Origin of Product

United States

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